Cas no 2137066-27-2 ([(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine)

(1S)-1-(2-Cyclopropylpyrimidin-4-yl)ethyl](methyl)amine is a chiral amine derivative featuring a cyclopropyl-substituted pyrimidine core. Its stereospecific (1S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The cyclopropyl group enhances metabolic stability and influences binding affinity, while the pyrimidine scaffold offers versatility for further functionalization. This compound serves as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its well-defined structure and synthetic adaptability make it suitable for high-purity applications in research and drug discovery. Storage under inert conditions is recommended to maintain stability.
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine structure
2137066-27-2 structure
Product Name:[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
CAS No:2137066-27-2
MF:C10H15N3
MW:177.246201753616
CID:5965065
PubChem ID:165442496
Update Time:2025-05-28

[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-624694
    • [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
    • 2137066-27-2
    • Inchi: 1S/C10H15N3/c1-7(11-2)9-5-6-12-10(13-9)8-3-4-8/h5-8,11H,3-4H2,1-2H3/t7-/m0/s1
    • InChI Key: IPJKTPGXPYECJR-ZETCQYMHSA-N
    • SMILES: N1C(=CC=NC=1C1CC1)[C@H](C)NC

Computed Properties

  • Exact Mass: 177.126597491g/mol
  • Monoisotopic Mass: 177.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 37.8Ų

[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-624694-1.0g
[(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine
2137066-27-2
1g
$0.0 2023-06-07

Additional information on [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine

Comprehensive Overview of [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2)

The compound [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2) is a chiral amine derivative featuring a cyclopropylpyrimidine core. This structure is of significant interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The stereospecific (1S)-configuration enhances its utility in asymmetric synthesis, particularly in the development of enantioselective catalysts and therapeutic agents. Researchers are increasingly focusing on such pyrimidine-based scaffolds for their role in modulating biological pathways, including kinase inhibition and GPCR targeting.

In recent years, the demand for chiral amines like [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine has surged, driven by advancements in precision medicine and green chemistry. A trending topic in scientific forums is the compound’s potential application in neurodegenerative disease research, where pyrimidine derivatives are explored for their neuroprotective properties. Additionally, its cyclopropyl group contributes to metabolic stability, a key consideration in drug design. This aligns with the growing emphasis on ADME optimization (Absorption, Distribution, Metabolism, Excretion) in preclinical studies.

From a synthetic perspective, the CAS No. 2137066-27-2 compound exemplifies the convergence of heterocyclic chemistry and stereoselective synthesis. Its pyrimidine ring can participate in hydrogen bonding and π-stacking interactions, making it a versatile pharmacophore. Industry experts frequently search for "pyrimidine amine derivatives" and "chiral building blocks for drug discovery," reflecting its relevance in high-throughput screening libraries. Notably, the compound’s methylamine moiety offers opportunities for further derivatization, a feature highlighted in recent patent literature.

Environmental and regulatory trends also shape the discourse around [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine. With the rise of sustainable chemistry, researchers are investigating solvent-free or biocatalytic routes to synthesize such compounds. Questions like "How to improve the yield of chiral amines?" or "Role of pyrimidines in crop protection" dominate academic searches, underscoring its cross-disciplinary appeal. The compound’s low ecotoxicity profile further positions it as a candidate for green industrial applications.

In summary, [(1S)-1-(2-cyclopropylpyrimidin-4-yl)ethyl](methyl)amine (CAS No. 2137066-27-2) represents a nexus of innovation in medicinal chemistry and material science. Its structural uniqueness and functional adaptability make it a focal point for both academic and industrial R&D, particularly in addressing challenges like drug resistance and sustainable synthesis. As the scientific community prioritizes molecular diversity and stereochemical control, this compound is poised to remain a key player in cutting-edge research.

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